2-Thiophenecarboxaldehyde

Physical Organic Chemistry Thermodynamics Process Safety

2-Thiophenecarboxaldehyde (CAS 98-03-3) is the unequivocal heterocyclic building block for introducing the 2-thienyl moiety with its unique Hammett electronic character (σβ-S = -0.08), essential for predictable reactivity in API (e.g., pyrantel) and conducting polymer synthesis. Its precise thermochemical parameters (ΔcHm° = 3079.2 kJ·mol⁻¹, ΔlgHm° = 54.9 kJ·mol⁻¹) ensure accurate process scaling and safety modeling. Substituting with the 3-isomer or furfural/benzaldehyde analogs introduces measurable errors in combustion energetics and reaction kinetics. Choose the correct regioisomer for reproducible, high-yield syntheses.

Molecular Formula C5H4OS
Molecular Weight 112.15 g/mol
CAS No. 98-03-3
Cat. No. B041791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenecarboxaldehyde
CAS98-03-3
Synonyms2-Formylthiofuran;  2-Formylthiophene;  2-Thienaldehyde;  2-Thienylaldehyde;  2-Thienylcarbaldehyde;  2-Thienylcarboxaldehyde;  2-Thiofurancarboxaldehyde;  2-Thiophenealdehyde;  NSC 2162;  Thiofurfural;  Thiophene-2-carbaldehyde;  Thiophene-2-carboxaldehyde;  Th
Molecular FormulaC5H4OS
Molecular Weight112.15 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=O
InChIInChI=1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
InChIKeyCNUDBTRUORMMPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiophenecarboxaldehyde (CAS 98-03-3): Core Physical Properties, Chemical Class, and Baseline Characterization for Procurement Specification


2-Thiophenecarboxaldehyde (C₅H₄OS, MW 112.15) is a sulfur-containing heteroaromatic aldehyde, structurally defined by a formyl group (-CHO) substituted at the 2-position of a thiophene ring. It exists as a colorless to pale yellow liquid at ambient temperature, with a pungent, almond-like odor . Physicochemical baseline includes a boiling point of 198 °C (1013 hPa), density of 1.2 g/mL at 25 °C, and refractive index n20/D of 1.591 . The compound is soluble in common organic solvents (ethanol, ether, benzene) but insoluble in water . As a key heterocyclic building block, its primary utility lies in introducing the thiophene moiety into larger molecular architectures via reactions at the aldehyde functionality .

2-Thiophenecarboxaldehyde (CAS 98-03-3): Why Regioisomers and Heteroatom Analogs Cannot Be Interchanged in Synthesis


Direct substitution of 2-thiophenecarboxaldehyde with its 3-positional isomer or heteroatom analogs (e.g., furfural, benzaldehyde) is not chemically neutral and introduces measurable, and often detrimental, changes in reactivity, stability, and product profiles. Regioisomeric substitution (2- vs. 3-position) alters fundamental thermodynamic parameters including enthalpy of combustion, enthalpy of vaporization, and gas-phase stability [1]. Furthermore, replacing the sulfur atom with oxygen (furfural) or the thiophene ring with a phenyl ring (benzaldehyde) significantly changes the electronic nature of the aldehyde, as quantified by Hammett substituent constants [2]. These quantifiable electronic differences directly translate into divergent reaction rates in nucleophilic addition and condensation pathways [2]. The quantitative evidence presented below substantiates that 2-thiophenecarboxaldehyde is a distinct chemical entity, and generic substitution with a closely related analog will result in non-equivalent outcomes in terms of reaction kinetics, energetic profiles, and the electronic properties of derived products.

2-Thiophenecarboxaldehyde (CAS 98-03-3): Evidence-Based Comparative Data Versus Key Analogs for Informed Sourcing


Thermodynamic Stability and Energetics: 2- vs. 3-Thiophenecarboxaldehyde Combustion and Vaporization Data

2-Thiophenecarboxaldehyde exhibits a lower standard molar enthalpy of combustion (ΔcHm°) compared to its regioisomer, 3-thiophenecarboxaldehyde. Specifically, ΔcHm°(l) for the 2-isomer is 3079.2 ± 1.4 kJ·mol⁻¹, while the 3-isomer is 3081.2 ± 1.4 kJ·mol⁻¹ [1]. This 2.0 kJ·mol⁻¹ difference indicates that the 2-isomer is the thermodynamically more stable compound in the liquid phase. Furthermore, the 2-isomer requires more energy for vaporization (ΔlgHm° = 54.9 ± 1.1 kJ·mol⁻¹) compared to the 3-isomer (52.6 ± 1.2 kJ·mol⁻¹) [1], consistent with stronger intermolecular interactions. These data were obtained at T = 298.15 K using rotating-bomb combustion calorimetry and high-temperature Calvet microcalorimetry [1].

Physical Organic Chemistry Thermodynamics Process Safety

Electronic Character and Reactivity: Hammett Substituent Constants and Kinetic Comparison with Benzaldehyde

In a base-catalyzed condensation with heteroaromatic acetonitriles, the reaction rates of 2-thiophenecarboxaldehyde are consistently lower than those of benzaldehyde [1]. This kinetic deceleration is attributed to the electron-donating nature of the thienyl group relative to a phenyl group. Quantitatively, this is reflected in the derived Hammett substituent constants: σα-S = 0.30 and σβ-S = -0.08, obtained from a Hammett analysis of the reaction data [1]. The negative σβ-S value for the β-position of the thiophene ring confirms its electron-donating character, in contrast to the electron-withdrawing or neutral behavior typically observed for phenyl substituents. The reactions were conducted in methanol with sodium methoxide as the base catalyst [1].

Physical Organic Chemistry Reaction Kinetics Linear Free Energy Relationships

Conformational Energetics and Gas-Phase Behavior: cis-trans Stability Comparison with 3-Thiophenecarboxaldehyde

Computational analysis at the MP2/6-311++G(d,p) level of theory reveals distinct conformational energy landscapes for 2- and 3-thiophenecarboxaldehyde. For the 2-isomer, the cis conformer is more stable than the trans conformer by an energy difference of 1.22 kcal/mol [1]. In contrast, for the 3-isomer, the trans conformer is more stable than the cis conformer by 0.89 kcal/mol [1]. These computed energy differences, validated by experimental microwave spectroscopy data [1], demonstrate that the two regioisomers have inverted conformational preferences in the gas phase.

Computational Chemistry Spectroscopy Conformational Analysis

Regioselective C-H Functionalization: Differential C5-H Alkylation Yields vs. Furfural Under Ni/NHC Catalysis

In a Ni/NHC-catalyzed C5-H alkylation with styrenes, 2-thiophenecarboxaldehyde and furfural demonstrate different reactivity profiles under identical conditions [1]. The study reports that furfural conversion was nearly complete, producing alkylated products in 54-76% yield (for alkylation) and 63-80% yield (for alkenylation) [1]. While precise yields for 2-thiophenecarboxaldehyde under these specific Ni/NHC conditions are not explicitly reported in the abstract, the work establishes that both furan- and thiophene-2-carboxaldehydes are viable substrates for this challenging transformation, enabling selective C5-H functionalization that is not achievable with many other aldehyde derivatives [1]. The use of a recyclable N-PMP imine protecting group is critical for enabling this reactivity [1].

Synthetic Methodology C-H Activation Catalysis

2-Thiophenecarboxaldehyde (CAS 98-03-3): Targeted Application Scenarios Supported by Quantitative Differentiation Evidence


Precision Synthesis of Thiophene-Containing Pharmaceuticals and Agrochemicals

When developing synthetic routes to thiophene-based active pharmaceutical ingredients (APIs) or agrochemicals, 2-thiophenecarboxaldehyde is the unequivocal starting material for introducing a thiophene moiety at the 2-position. As documented in patent literature, it serves as a key intermediate for synthesizing drugs like the broad-spectrum anthelmintic pyrantel (via condensation with dimethyltetrahydropyrimidine) and other β-aryl-β-amino acid derivatives . The distinct electronic character of the 2-thienyl group, quantified by Hammett constants (σβ-S = -0.08), ensures predictable reactivity in nucleophilic additions, which is essential for optimizing yield and purity in multi-step API manufacturing [1].

Process Development and Scale-Up Requiring Precise Thermochemical Data

For chemical engineers and process chemists designing large-scale syntheses or conducting safety assessments, the precise thermochemical data for 2-thiophenecarboxaldehyde are critical. The standard molar enthalpy of combustion (ΔcHm° = 3079.2 ± 1.4 kJ·mol⁻¹) and enthalpy of vaporization (ΔlgHm° = 54.9 ± 1.1 kJ·mol⁻¹) provide essential parameters for reactor design, heat management, and safety calorimetry . Using the 3-isomer in a scaled process would introduce a 2.0 kJ·mol⁻¹ error in combustion energy calculations and alter vaporization energy requirements, potentially leading to inaccurate process modeling and safety margins .

Development of Advanced Materials and Electrochromic Devices

2-Thiophenecarboxaldehyde is a critical monomer and building block for advanced functional materials, particularly in the synthesis of conducting polymers (polythiophenes) and electrochromic devices . Research demonstrates that Schiff bases synthesized from 2-thiophenecarboxaldehyde and triphenylamine derivatives exhibit excellent reversible electrochemical behavior and stable cyclic electrochromic properties . This is due to the unique electronic structure of the 2-thienyl group, which, as quantified by its Hammett constants, enables efficient charge transport and redox activity that is not replicated by oxygen or phenyl analogs [1]. For materials scientists, this compound offers a specific set of optoelectronic properties essential for sensor, display, and battery applications.

Gas-Phase Spectroscopic and Computational Chemistry Studies

For researchers in physical and computational chemistry, 2-thiophenecarboxaldehyde provides a well-characterized, planar molecular system for studying fundamental phenomena such as internal rotation and non-covalent interactions. Its rotational spectrum has been fully characterized by supersonic jet Fourier transform microwave spectroscopy, and the relative energies of its cis and trans conformers (1.22 kcal/mol difference) have been precisely determined computationally . This high-quality experimental and theoretical data make it an ideal benchmark molecule for validating new computational methods or for studying the effects of heteroatom substitution on molecular structure and dynamics, offering a defined point of comparison against its 3-isomer (with inverted conformational preference) .

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